![molecular formula C11H16ClF3N2O3S B2749659 5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856080-35-7](/img/structure/B2749659.png)
5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonyl chloride derivative of pyrazole, which has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves the covalent modification of target proteins. This compound reacts with the active site of enzymes and irreversibly inhibits their activity. It also binds to specific sites on proteins, allowing for the visualization of biological structures.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been used to study the role of enzymes in various biological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its specificity for certain enzymes and proteins. This compound allows for the selective inhibition or visualization of specific targets. However, one limitation of this compound is its irreversibility, which can make it difficult to study enzyme kinetics.
Future Directions
There are several future directions for the use of 5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new derivatives with improved selectivity and reversibility. Another direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound can be used to study the role of specific enzymes and proteins in various biological processes.
Synthesis Methods
The synthesis of 5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 3,3,3-trifluoropropylhydrazine with 1,1-dichloro-2,2-bis(chloromethyl)ethylene in the presence of a base. The resulting intermediate is then reacted with sec-butyl alcohol and sulfur dioxide to yield the final product.
Scientific Research Applications
5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has been extensively used in scientific research as a tool for studying various biological processes. This compound has been found to inhibit the activity of several enzymes, including carbonic anhydrases, metalloproteases, and kinases. It has also been used as a fluorescent probe for imaging biological structures.
properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-3-8(2)20-7-9-10(21(12,18)19)6-16-17(9)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQAJDGOPUJMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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